![molecular formula C8H7N3O2 B3051794 7-Methylpyrido[2,3-D]pyrimidine-2,4-diol CAS No. 36075-35-1](/img/structure/B3051794.png)
7-Methylpyrido[2,3-D]pyrimidine-2,4-diol
Descripción general
Descripción
7-Methylpyrido[2,3-D]pyrimidine-2,4-diol is a heterocyclic compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol It is known for its unique structure, which consists of a pyrido[2,3-D]pyrimidine core with a methyl group at the 7th position and hydroxyl groups at the 2nd and 4th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrido[2,3-D]pyrimidine-2,4-diol typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another method involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-D]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel in acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-Methylpyrido[2,3-D]pyrimidine-2,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Properties
One of the primary applications of 7-Methylpyrido[2,3-D]pyrimidine-2,4-diol is in the development of anticancer agents. The compound has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair in cancer cells. By inhibiting DHFR, this compound can reduce the proliferation of cancer cells and induce apoptosis, making it a valuable candidate for cancer therapeutics .
Targeted Kinase Inhibition
The compound also targets various kinases involved in critical signaling pathways related to cancer progression. It has shown efficacy against several targets, including:
- Tyrosine Kinases (e.g., ABL kinase)
- Phosphatidylinositol-3 Kinase (PI3K)
- Mammalian Target of Rapamycin (mTOR)
- Cyclin-Dependent Kinases (CDKs)
These interactions disrupt pathways essential for cell survival and growth, further enhancing its potential as an anticancer agent .
Biological Research
Enzyme Interactions
In biological research, this compound serves as a critical tool for studying cellular mechanisms. Its ability to interact with various enzymes and proteins allows researchers to investigate biochemical pathways and their implications in diseases .
Model Organisms and Disease Models
The compound has been utilized in model organisms to study its effects on disease states. For instance, it has been tested for its antimicrobial properties against pathogens like Toxoplasma gondii and Pneumocystis carinii . These studies contribute to understanding how the compound can be used in treating infectious diseases.
Materials Science
Development of New Materials
The unique chemical structure of this compound also makes it a candidate for developing advanced materials. Its reactivity can be harnessed to create materials with specific electronic or photonic properties .
Case Studies and Research Findings
Mecanismo De Acción
The primary mechanism of action of 7-Methylpyrido[2,3-D]pyrimidine-2,4-diol involves the inhibition of dihydrofolate reductase (DHFR) with high affinity . This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine, thereby halting the synthesis of RNA and DNA. As a result, the proliferation of cancer cells is inhibited, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-D]pyrimidine: The parent compound without the methyl and hydroxyl groups.
6-Aminopyrimidine: A precursor in the synthesis of 7-Methylpyrido[2,3-D]pyrimidine-2,4-diol.
Quinazoline: Another heterocyclic compound with similar biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 7th position and hydroxyl groups at the 2nd and 4th positions enhances its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Actividad Biológica
7-Methylpyrido[2,3-D]pyrimidine-2,4-diol is a heterocyclic compound that has garnered significant attention in medicinal chemistry, particularly for its potential anticancer properties. This article will explore its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₇N₃O. The compound features a fused pyridine and pyrimidine ring system with hydroxyl groups at the 2 and 4 positions of the pyrimidine ring. Its unique structure contributes to its biological activity.
This compound exhibits its biological effects primarily through the inhibition of various enzymes and proteins involved in critical signaling pathways:
- Target Enzymes :
- Dihydrofolate Reductase (DHFR) : Inhibits the enzyme crucial for DNA synthesis and repair.
- Tyrosine Kinases : Targets include ABL kinase and fibroblast growth factor receptors (FGFR), impacting cell proliferation.
- Phosphatidylinositol-3 Kinase (PI3K) : Disrupts pathways essential for cell survival.
- Mammalian Target of Rapamycin (mTOR) : Affects protein synthesis and cell cycle progression.
Table 1: Key Biological Targets of this compound
Target Enzyme/Protein | Function | Impact on Cancer Cells |
---|---|---|
Dihydrofolate Reductase | DNA synthesis | Inhibition leads to reduced proliferation |
Tyrosine Kinases | Cell signaling | Disruption promotes apoptosis |
PI3K | Cell survival | Inhibition decreases tumor growth |
mTOR | Cell metabolism | Affects growth and survival pathways |
Biological Activity
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its ability to decrease cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Antitumor Activity
In a study evaluating the compound's effects on human lung cancer cells (A549), it was found to inhibit cell growth with an IC50 value of approximately . This suggests a potent anticancer effect compared to other compounds in the same class.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates high gastrointestinal absorption. This characteristic is crucial for its potential therapeutic applications as it enhances bioavailability when administered orally .
Cellular Effects
The compound's impact on cellular processes includes:
- Induction of apoptosis through upregulation of pro-apoptotic genes (e.g., P53) and downregulation of anti-apoptotic genes (e.g., Bcl-2).
- Disruption of critical signaling pathways such as PI3K/Akt and MAPK pathways that are essential for cancer cell survival .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 7-Methylpyrido[2,3-D]pyrimidine-2,4-diol?
- Methodological Answer : The compound is typically synthesized via ring-closure reactions. For example, 2-aminopyridine derivatives can react with aldehydes or ketones under acidic conditions (e.g., ammonium acetate in ethanol or acetic acid) to form the pyrido[2,3-d]pyrimidine core. A two-step approach involving Vilsmeier formylation (using POCl₃ and DMF) followed by cyclization has been reported for structurally analogous compounds, yielding substituted derivatives with high regioselectivity .
- Key Considerations : Optimize solvent choice (ethanol vs. acetic acid) to balance reaction efficiency and purity. Monitor reaction progress via TLC or HPLC to prevent over-oxidation of intermediates.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). For diol protons, use DMSO-d₆ to observe exchangeable -OH signals (δ 10–12 ppm) .
- HPLC-MS : Confirm molecular weight (C₉H₈N₄O₂, MW 208.19) and purity (>95% by reverse-phase C18 column, acetonitrile/water gradient).
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and hydroxyl (-OH, ~3200–3500 cm⁻¹) stretches .
Q. What are the primary bioactivities reported for pyrido[2,3-d]pyrimidine derivatives?
- Methodological Answer : These compounds exhibit kinase inhibition (e.g., EGFR, VEGFR) and anticancer activity. For example, N4-aryl-substituted analogs inhibit receptor tyrosine kinases by competing with ATP binding, as shown in cellular assays (IC₅₀ values: 0.1–10 μM) .
- Table 1: Substituent Effects on Bioactivity
Substituent Position | Functional Group | Observed Bioactivity (IC₅₀) | Reference |
---|---|---|---|
7-Methyl | -CH₃ | Moderate kinase inhibition | |
6-Phenyl | -C₆H₅ | Enhanced anticancer potency |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
- Methodological Answer :
- Temperature Control : Maintain 80–90°C during cyclization to avoid decomposition.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate ring closure.
- Solvent Optimization : Replace ethanol with DMF for better solubility of hydrophobic intermediates, increasing yields from 60% to 85% in analogous syntheses .
- Data Contradiction : Conflicting reports on the efficacy of ammonium acetate vs. HCl as cyclization agents. Resolve by conducting parallel reactions with in-situ pH monitoring .
Q. How to address discrepancies in reported bioactivity data for pyrido[2,3-d]pyrimidine analogs?
- Methodological Answer :
- Assay Standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic background effects.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to validate binding poses in kinase active sites, resolving outliers in IC₅₀ datasets .
- Meta-Analysis : Compare published data with in-house results using cheminformatics tools (e.g., KNIME or Schrodinger Suite) to identify structural outliers .
Q. What strategies enhance the selectivity of this compound for specific kinase targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂ at position 6) to enhance ATP-binding pocket interactions.
- Crystallographic Analysis : Resolve X-ray structures of ligand-kinase complexes (e.g., PDB ID 4R3P) to guide rational design .
- Table 2: Selectivity Modulation via Substituents
Derivative | Target Kinase | Selectivity Fold-Change | Reference |
---|---|---|---|
7-Methyl-6-Fluoro | EGFR | 12× vs. wild-type | |
7-Methyl-6-Methoxy | VEGFR2 | 8× |
Q. How to mitigate handling risks for this compound in laboratory settings?
- Methodological Answer :
Propiedades
IUPAC Name |
7-methyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-3-5-6(9-4)10-8(13)11-7(5)12/h2-3H,1H3,(H2,9,10,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMFMRMWLWUMDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631537 | |
Record name | 7-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36075-35-1 | |
Record name | 7-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.